2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and sulfur atom can participate in oxidation reactions.
Reduction: The chlorophenyl groups can be reduced under specific conditions.
Substitution: The hydrazide and pyrrole moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Studies have shown that similar compounds exhibit activity against various viruses, making it a candidate for further investigation .
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the triazole ring and chlorophenyl groups suggests it might interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl groups are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- 2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide apart is its combination of a triazole ring with chlorophenyl groups and a pyrrole moiety
Properties
Molecular Formula |
C22H18Cl2N6OS |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18Cl2N6OS/c1-29-12-2-3-19(29)13-25-26-20(31)14-32-22-28-27-21(15-4-6-16(23)7-5-15)30(22)18-10-8-17(24)9-11-18/h2-13H,14H2,1H3,(H,26,31)/b25-13+ |
InChI Key |
HHIIDBZCNSGNSC-DHRITJCHSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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